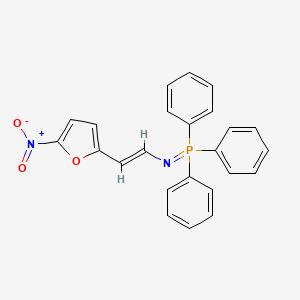
2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety, which is known for its biological activity, and a triphenylphosphoranylidene group, which can influence its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with triphenylphosphine and an appropriate amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine can undergo various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(5-aminofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine .
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity, particularly its potential antimicrobial properties, has been investigated.
Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine is primarily related to its ability to interact with biological molecules. The nitrofuran moiety can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to antimicrobial effects. Additionally, the triphenylphosphoranylidene group can influence the compound’s reactivity and stability, potentially enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitrofuran-2-yl derivatives: These compounds share the nitrofuran moiety and exhibit similar biological activities.
Triphenylphosphoranylidene derivatives: Compounds with this group can have similar reactivity and stability characteristics.
Uniqueness
2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine is unique due to the combination of the nitrofuran and triphenylphosphoranylidene groups, which can result in distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H19N2O3P |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
[(E)-2-(5-nitrofuran-2-yl)ethenyl]imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C24H19N2O3P/c27-26(28)24-17-16-20(29-24)18-19-25-30(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/b19-18+ |
Clé InChI |
JGIOMOWWZNJSKD-VHEBQXMUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)P(=N/C=C/C2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)P(=NC=CC2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















